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Comparative Data on MET Inhibition

The table below summarizes the key quantitative and mechanistic data for both inhibitors.

Feature Altiratinib Cabozantinib

Primary Targets MET, TIE2, VEGFR2, TRK family
(TRKA, TRKB, TRKC) [1] [2] [3]

MET, VEGFR2, AXL, RET, ROS1 [4] [5]

Reported MET
IC₅₀ (Cell-free)

4.6 nM (for TRKB), inhibits MET
mutant forms (IC₅₀ range: 0.3-6 nM)

[3]

Characterized as a potent inhibitor;
specific nM-range IC₅₀ from cell-free

assays not provided in results [6] [4]

Inhibitor Type Type II (binds inactive DFG-out

conformation) [7] [1]

Type II (binds inactive DFG-out

conformation) [8] [9]

Key Mechanistic
Findings

Balanced inhibition of MET, TIE2,

VEGFR2; designed to address tumor
invasion, angiogenesis, and drug

resistance [1] [2]

Dual inhibition of MET and VEGFR2

blocks tumor invasiveness and
metastasis; inhibits GAS6-AXL and

HGF-MET signaling independently [6] [5]

Clinical Evidence
in MET-altered

Phase 1 trial in solid tumors with

MET/TRK alterations (NCT02228811)

Phase 2 trial in MET-altered NSCLC:

20% ORR in patients previously treated
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Feature Altiratinib Cabozantinib

Cancers [3] with a type I MET TKI [8] [9]

Experimental Data and Methodologies

Here are the experimental details from key studies that generated the data in the comparison table.

Altiratinib Experimental Insights

In Vitro Kinase Assays: Altiratinib's potency was determined through biochemical assays
measuring its ability to inhibit the phosphorylation of purified MET kinase domain, including various

mutant forms (e.g., Y1230C, D1228N) [3].
Cellular Function Assays:

Protocol: HGF-stimulated MET phosphorylation was assessed in human umbilical vein
endothelial cells (HUVECs) and glioblastoma stem cell (GSC) lines. Cells were treated with

altiratinib for 6 hours, stimulated with HGF, and lysates were analyzed by Western blot using
phospho-specific MET antibodies [2] [3].

Findings: Altiratinib completely suppressed HGF-stimulated MET phosphorylation and
markedly inhibited cell viability in MET-amplified cancer cell lines (e.g., EBC-1, MKN-45) [2] [3].

In Vivo Models: Altiratinib inhibited tumor growth in MKN-45 xenograft mouse models and
demonstrated significant blood-brain barrier penetration, an important factor for treating brain cancers

[2] [3].

Cabozantinib Experimental Insights

Cellular Migration & Invasion Assays:
Protocol: Boyden chamber assays were used. Cancer cells (e.g., SKOV3) were placed in the

upper chamber in serum-free medium, with GAS6 (AXL ligand) and/or HGF (MET ligand) in the
lower chamber as chemoattractants. Cabozantinib was added to both chambers, and

migratory/invasive cells were quantified after 24 hours [5].
Findings: Cabozantinib, but not the selective MET inhibitor capmatinib, suppressed cell

migration and invasion induced by the combined stimulation of GAS6 and HGF. This highlights
its unique efficacy via simultaneous AXL and MET pathway inhibition [5].

Clinical Trial Data:
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Protocol: A Phase II trial (NCT01639508) enrolled patients with metastatic, MET-altered lung

cancers. Patients were treated with cabozantinib (60 mg daily) until progression or intolerable
toxicity, with the primary endpoint being Objective Response Rate (ORR) [8] [9].

Findings: The trial demonstrated a 20% ORR, meeting its primary endpoint. Critically, four out
of five responders had been previously treated with a type I MET TKI, confirming cabozantinib's

clinical activity in a resistance setting [8] [9].

Mechanism of Action and Signaling Pathways

Both altiratinib and cabozantinib are type II kinase inhibitors, meaning they bind to the inactive "DFG-

out" conformation of the kinase [7] [8]. This mechanism can be effective against certain resistance mutations

that arise from treatment with type I inhibitors (which bind the active "DFG-in" conformation) [7].

The following diagram illustrates the key signaling pathways targeted by these inhibitors and the

experimental workflow used to evaluate their effects on cancer cell migration and invasion.
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Key Insights for Research and Development

Overcoming Resistance: The clinical success of cabozantinib in MET-altered NSCLC patients
previously treated with type I MET TKIs provides a strong rationale for using type II inhibitors to

overcome on-target resistance [8] [9].
Balanced Targeting vs. Focused Potency: Altiratinib's design as a balanced inhibitor of MET,

TIE2, and VEGFR2 aims to simultaneously target multiple hallmarks of cancer and the tumor
microenvironment [1]. Cabozantinib's co-inhibition of MET and AXL is particularly effective against

cancer cell migration and invasion driven by both pathways [5].
Informed Model Selection:

For studies focused on resistance to type I inhibitors or MET/AXL synergy, cabozantinib has
more extensive published data [8] [9] [5].

For research involving the tumor microenvironment (angiogenesis, TEMs) or potential brain
metastases, altiratinib's balanced TIE2 inhibition and blood-brain barrier penetration are

notable features [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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